molecular formula C8H8N2 B046088 7-methyl-1H-indazole CAS No. 3176-66-7

7-methyl-1H-indazole

Cat. No. B046088
CAS RN: 3176-66-7
M. Wt: 132.16 g/mol
InChI Key: RLAZPAQEVQDPHR-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazole, or 7-Methylindazole, is an organic compound belonging to the class of heterocyclic compounds. It is a white, crystalline solid that is slightly soluble in water and ethanol. It is an important building block in organic synthesis and is widely used in the pharmaceutical and agrochemical industries. It has a wide range of applications, including as an intermediate in the synthesis of drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Neuronal Nitric Oxide Synthase Inhibition : 7-methoxy-1H-indazole shows promise as a neuroprotective agent due to its ability to inhibit neuronal nitric oxide synthase. This is attributed to its unique crystal structure and hydrogen-bonded trimer formation (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

  • Antiproliferative Activity : 1H-benzo[f]indazole-4,9-dione derivatives, when conjugated with C-protected amino acids, show promising antiproliferative activity, suggesting potential in the development of new anticancer agents (Molinari et al., 2015).

  • Inhibition of Nitric Oxide Synthases : Various indazole derivatives, such as 1H-indazole-7-carbonitrile, have been identified as potent inhibitors of nitric oxide synthases, particularly targeting neuronal NOS. This inhibition can be enhanced with specific structural modifications like a bromine atom at carbon-3 (Cottyn et al., 2008).

  • α-Glucosidase Inhibition and Antioxidant Activity : 7-carbo-substituted 5-bromo-3-methylindazoles demonstrate significant to moderate α-glucosidase inhibition and antioxidant activity, which could be beneficial in cancer treatments (Mphahlele et al., 2020).

  • Potential in Antibacterial and Antifungal Therapies : Indazole scaffolds have been recognized for their antibacterial and antifungal properties due to their unique biological activities, which also include anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions (Panda et al., 2022).

  • Monoamine Oxidase B Inhibition : Indazole- and indole-5-carboxamides are highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating their potential in antidepressant and antipsychotic drug development (Tzvetkov et al., 2014).

Safety and Hazards

The safety information for 7-Methyl-1H-indazole includes a GHS07 pictogram, a warning signal word, and hazard statement H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Indazole-containing derivatives have a broad range of biological properties and are widely present in numerous commercially available drugs . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

7-Methyl-1H-indazole, like other indazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present on the this compound molecule .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and depend on the specific context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZPAQEVQDPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356241
Record name 7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3176-66-7
Record name 7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 7-methyl-1H-indazole and how is this reflected in its crystal structure?

A1: this compound is composed of a benzene ring fused to a five-membered nitrogen-containing ring (pyrazole). The "7-methyl" designation indicates a methyl group (-CH3) attached to the seventh position of the indazole scaffold. [, ] Crystallographic analysis reveals that this compound molecules arrange themselves in infinite helical chains within the crystal lattice. These chains are held together by hydrogen bonds between the nitrogen atom of one molecule and the hydrogen atom attached to a nitrogen of a neighboring molecule (N—H⋯N). Furthermore, interactions between the hydrogen atoms of the indazole ring and the electron cloud of neighboring indazole rings (C—H⋯π(azole) contacts) contribute to the overall stability of the crystal structure. []

Q2: Can you elaborate on the conformation of the diazenyl group in (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole?

A2: In (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole, a benzene ring with two methyl substituents is linked to the indazole unit via a diazenyl group (N=N). The "E" designation confirms that the diazenyl group adopts a trans configuration. This means the two substituents with the highest priority according to Cahn-Ingold-Prelog rules are positioned on opposite sides of the N=N double bond. This results in a relatively planar molecule overall. []

Q3: What computational studies have been performed on derivatives of this compound?

A3: Theoretical studies, including those employing density functional theory (DFT), have been conducted on (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole. [] These investigations likely aim to elucidate electronic properties, reactivity, and potential interactions with biological targets. Furthermore, in silico docking studies may provide insights into the binding affinity and potential mechanisms of action for this class of compounds. []

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